molecular formula C15H20O3 B016331 13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione CAS No. 66550-08-1

13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione

Cat. No.: B016331
CAS No.: 66550-08-1
M. Wt: 248.32 g/mol
InChI Key: BBIDMUQZCCGABN-UXSWQMMLSA-N
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Mechanism of Action

Target of Action

Quadrone is a sesquiterpene originally isolated from the fungus Aspergillus terreus . It has been found to be cytotoxic to human carcinoma KB cells in vitro . This suggests that the primary targets of Quadrone are likely to be cellular components or processes that are crucial for the survival and proliferation of these cancer cells.

Mode of Action

Its cytotoxicity suggests that it may interact with its targets in a way that disrupts normal cellular functions, leading to cell death

Biochemical Pathways

The biosynthesis of Quadrone involves a multistep carbocation rearrangement , but the downstream effects of this process on other biochemical pathways remain to be elucidated.

Result of Action

Quadrone has been found to be cytotoxic to human carcinoma KB cells in vitro . This suggests that the molecular and cellular effects of Quadrone’s action include disruption of normal cellular functions and induction of cell death in these cancer cells.

Preparation Methods

The synthesis of quadrone involves several steps, starting from the ammonium salt of (-)-10-camphorsulfonic acid . The synthetic route includes:

Chemical Reactions Analysis

13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium aluminum hydride, dimethyl sulfate, hydrogen peroxide, and lithium hydroxide. Major products formed include the methyl ether and the final ketone product .

Properties

CAS No.

66550-08-1

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(1S,2S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione

InChI

InChI=1S/C15H20O3/c1-14(2)7-15-9-4-3-8(14)10(15)5-12(16)11(15)6-18-13(9)17/h8-11H,3-7H2,1-2H3/t8-,9+,10-,11+,15-/m0/s1

InChI Key

BBIDMUQZCCGABN-UXSWQMMLSA-N

SMILES

CC1(CC23C4CCC1C2CC(=O)C3COC4=O)C

Isomeric SMILES

CC1(C[C@]23[C@@H]4CC[C@H]1[C@@H]2CC(=O)[C@H]3COC4=O)C

Canonical SMILES

CC1(CC23C4CCC1C2CC(=O)C3COC4=O)C

Appearance

Colourless to light tan residue

Key on ui other cas no.

74807-65-1

Synonyms

6,8b-Ethano-8bH-cyclopenta(de)-2-benzopyran-1,4-dione, octahydro-10,10-dimethyl-, (3aalpha,5abeta,6alpha,8aalpha,8balpha)-
quadrone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione
Reactant of Route 2
13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione
Reactant of Route 3
13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione
Reactant of Route 4
13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione
Reactant of Route 5
13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione
Reactant of Route 6
13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione

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